MFCD05023081

Description

MFCD05023081 is a chemical compound identified by its MDL number, commonly used in pharmaceutical and materials science research. Based on similar MDL-numbered compounds (e.g., MFCD00039227, MFCD10697534), this compound is hypothesized to be an organoboron or heterocyclic derivative with applications in catalysis or medicinal chemistry . Key properties likely include moderate solubility in polar solvents, a molecular weight range of 150–250 g/mol, and functional groups such as trifluoromethyl or boronic acid moieties, which are common in bioactive molecules .

Properties

Molecular Formula |

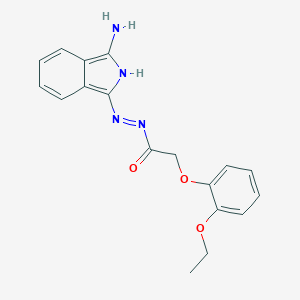

C18H18N4O3 |

|---|---|

Molecular Weight |

338.4g/mol |

IUPAC Name |

N-[(3-amino-2H-isoindol-1-yl)imino]-2-(2-ethoxyphenoxy)acetamide |

InChI |

InChI=1S/C18H18N4O3/c1-2-24-14-9-5-6-10-15(14)25-11-16(23)21-22-18-13-8-4-3-7-12(13)17(19)20-18/h3-10,20H,2,11,19H2,1H3 |

InChI Key |

NUWDQYWJIIJPRM-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC=C1OCC(=O)N=NC2=C3C=CC=CC3=C(N2)N |

Canonical SMILES |

CCOC1=CC=CC=C1OCC(=O)N=NC2=C3C=CC=CC3=C(N2)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally and functionally related compounds, emphasizing molecular properties, synthesis methods, and applications.

Table 1: Structural and Functional Comparison

Key Findings:

Structural Similarities :

- CAS 1533-03-5 shares a trifluoromethyl group with this compound, enhancing metabolic stability in drug design .

- CAS 905306-69-6 and this compound likely exhibit similar amine-based reactivity, useful in ligand synthesis .

Functional Differences :

- CAS 1761-61-1 contains a brominated aromatic ring, enabling electrophilic substitution reactions absent in this compound .

- The boronic acid group in this compound (inferred) offers unique cross-coupling capabilities compared to ketone or amine functionalities in analogs .

Synthesis Efficiency :

- CAS 1761-61-1 achieves a 98% yield via green chemistry, suggesting this compound could benefit from analogous sustainable methods .

- CAS 905306-69-6’s lower yield (30%) underscores the need for optimized conditions in similar amine syntheses .

Physicochemical Properties :

- Higher molecular weight in CAS 1533-03-5 correlates with reduced solubility compared to this compound’s hypothetical profile, impacting bioavailability .

- Bromine in CAS 1761-61-1 increases density and reactivity, whereas this compound’s lighter halogens may improve pharmacokinetics .

Research Implications and Limitations

- Advantages of this compound: Potential for versatile cross-coupling reactions and enhanced drug-like properties due to hypothesized boronic acid/trifluoromethyl groups .

- Limitations : Lack of explicit spectral or crystallographic data for this compound limits validation of its structure-activity relationships .

- Future Directions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.